4-Nitroacridin-9(10h)-one
Description
Structure
3D Structure
Properties
CAS No. |
4261-62-5 |
|---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-8-4-1-2-6-10(8)14-12-9(13)5-3-7-11(12)15(17)18/h1-7H,(H,14,16) |
InChI Key |
MMGYSMZGRLZCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitroacridin 9 10h One and Its Analogues
Foundational and Advanced Synthesis Pathways for the Acridinone (B8587238) Nucleus
The construction of the tricyclic acridinone scaffold is the cornerstone of synthesizing 4-Nitroacridin-9(10H)-one and its related compounds. Various classical and modern synthetic methods have been developed to achieve this.
Cyclization Reaction Mechanisms for Acridinone Core Formation
The formation of the acridinone nucleus predominantly relies on intramolecular cyclization reactions. A time-honored and widely used method is the Ullmann condensation . This reaction typically involves the condensation of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of copper powder and potassium carbonate to form an N-(substituted phenyl)anthranilic acid intermediate. jocpr.comwikipedia.org This intermediate is then cyclized under strong acidic conditions, using reagents like sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to yield the acridone (B373769) ring. jocpr.comconicet.gov.ar The use of Eaton's reagent is noted for promoting cyclization under milder conditions. conicet.gov.ar
More recent advancements have introduced alternative cyclization strategies. For instance, a transition-metal-free approach utilizes the tert-butyl hydroperoxide (TBHP)-promoted oxidative annulation of isatins with arynes. organic-chemistry.org This method proceeds via a Baeyer-Villiger-type rearrangement of isatin (B1672199) to form an isatoic anhydride (B1165640) intermediate, which then reacts with benzyne (B1209423) to form the acridone through cyclization and extrusion of carbon dioxide. organic-chemistry.org Other methods include palladium-catalyzed dual C-H carbonylation of diarylamines and zinc chloride-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases. organic-chemistry.orgacs.org
Strategic Approaches for Nitro Group Introduction at Specific Positions
The introduction of a nitro group onto the acridinone ring is a key step in the synthesis of nitroacridinones. This is typically achieved through electrophilic aromatic substitution, using nitrating agents like a mixture of nitric and sulfuric acids. smolecule.com The position of the nitro group is influenced by the existing substituents on the acridinone core. ontosight.ai For instance, the synthesis of 1-chloro-4-nitro-9(10H)-acridone involves the cyclization of an appropriately substituted anthranilic acid, which is prepared from the Ullmann condensation of the potassium salt of o-chlorobenzoic acid with 5-chloro-2-nitroaniline. mostwiedzy.pl This indicates that the nitro group can be introduced on a precursor molecule before the final cyclization to form the acridone ring.
Another approach involves the direct nitration of a pre-formed acridone. For example, the reaction of 3-aryl-2,1-benzisoxazoles with concentrated nitric acid can lead to the formation of nitroacridinone derivatives. researchgate.net The specific isomer formed depends on the reaction conditions and the substitution pattern of the starting material.
Dedicated Synthetic Routes for this compound
Specific synthetic routes have been developed to produce this compound and its analogues with high purity and yield.
Precursor Synthesis and Reaction Optimization Techniques
The synthesis of precursors is a critical phase. For this compound, a common precursor is 1-chloro-4-nitroacridin-9(10H)-one. mostwiedzy.pl This compound is synthesized through the Ullmann condensation of the potassium salt of o-chlorobenzoic acid and 5-chloro-2-nitroaniline, followed by cyclization. mostwiedzy.pl The resulting 1-chloro-4-nitro-9(10H)-acridone can then be used in subsequent reactions. mostwiedzy.pl
Optimization of reaction conditions is crucial for improving yields and reducing reaction times. Microwave irradiation has emerged as a valuable tool in acridone synthesis. jocpr.comresearchgate.networldscientific.combohrium.com For example, the Ullmann condensation can be performed under microwave irradiation in a dry media, significantly accelerating the reaction. researchgate.net Similarly, microwave-assisted N-propargylation of acridone and subsequent 1,3-dipolar cycloaddition reactions have been shown to be more efficient than conventional heating methods. bohrium.com
Directed Functionalization Strategies for Substituents on the Acridinone Ring System
The acridinone ring can be functionalized at various positions to create a diverse range of analogues. The C1 and C4 positions are often targets for substitution. For instance, 1-chloro-4-nitro-9(10H)-acridone can undergo nucleophilic substitution reactions to introduce different functional groups at the C1 position. mostwiedzy.plnih.gov The reduction of a nitro group to an amino group is another common transformation, which can then be further modified. nih.gov For example, 4-amino-7-nitro acridin-9(10H)-one can be prepared and subsequently used to synthesize Schiff base complexes. aip.org
Palladium-catalyzed cross-coupling reactions are also employed for the functionalization of the acridinone scaffold. acs.org These methods allow for the introduction of aryl groups at specific positions on the ring. Furthermore, direct ring metalation offers a regioselective route to functionalize the acridinone system. beilstein-journals.org
Integration of Sustainable Chemistry Principles in Acridinone Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. In the context of acridone synthesis, this has led to the exploration of "green chemistry" principles. The use of microwave irradiation, as mentioned earlier, not only improves efficiency but also aligns with green chemistry by reducing energy consumption and reaction times. jocpr.comworldscientific.com
Solvent-free reaction conditions are another key aspect of sustainable synthesis. worldscientific.com For example, the benzylation of acridone can be carried out under solvent-free microwave irradiation, offering a cleaner alternative to traditional methods that use hazardous solvents. worldscientific.com The use of water as a solvent and environmentally benign catalysts like sulfuric acid in certain acridone synthesis methods also contributes to a greener process. rsc.org Furthermore, palladium-catalyzed carbonylative cyclizations using safer sources of carbon monoxide are being developed to enhance the sustainability of acridone synthesis. researchgate.net
Control over Stereoselectivity and Regioselectivity in Acridinone Derivatization
The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific position of chemical reactions (regioselectivity) is a fundamental challenge in the synthesis of complex molecules like derivatives of this compound. The acridinone scaffold, a nitrogen-containing polycyclic aromatic system, presents multiple potential reaction sites, making selective derivatization a key aspect of its chemistry. researchgate.net Achieving this control is crucial for synthesizing specific isomers with desired biological or material properties.
Regioselectivity in the derivatization of the acridinone core is highly dependent on several factors, including the inherent electronic properties of the ring system, the nature of the substituents already present, and the choice of reaction conditions, catalysts, and reagents. beilstein-journals.orgyoutube.com For instance, the acridinone structure can be viewed as having an electron-donating nitrogen atom and an electron-withdrawing carbonyl group, which influences the reactivity of different positions on the aromatic rings. researchgate.net
Strategies to control regioselectivity often involve exploiting these intrinsic electronic differences or introducing directing groups. One developed method for the direct assembly of acridone derivatives is a transition-metal-free formal (4 + 2) cycloaddition. acs.orgnih.gov In this approach, the choice of base plays a critical role in selectively controlling the synthesis pathway, leading to either N-H or N-aryl acridones. acs.orgnih.gov
Catalysis, particularly with transition metals like palladium, offers another powerful tool for directing C-H functionalization. By selecting appropriate ligands and oxidants, chemists can steer reactions to specific sites. For example, in the palladium-catalyzed C-H acetoxylation of simple arenes, using acridine (B1665455) as a ligand in combination with MesI(OAc)₂ as the oxidant leads to selectivity primarily dictated by steric factors. acs.org Conversely, using PhI(OAc)₂ as the oxidant results in selectivity governed by electronic effects. acs.org This principle of catalyst and reagent control is applicable to the targeted derivatization of the acridinone scaffold.
Furthermore, microwave-assisted synthesis has been shown to be an effective tool for achieving regioselectivity in a shorter time and with higher yields. bohrium.com A notable example is the copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between 10-(prop-2-yn-1-yl)acridone derivatives and aromatic azides, which selectively produces 1,4-disubstituted 1,2,3-triazole compounds. bohrium.com The regioselectivity of such cycloaddition reactions can be confirmed using advanced spectroscopic techniques like 2D-NMR. bohrium.com
The inherent reactivity of the acridone skeleton can also lead to predictable regiochemical outcomes. Derivatization of acridone often results in products with an "angular" geometry, making the synthesis of "linear" isomers more challenging. researchgate.net However, specific protocols have been developed to overcome this, such as the regiospecific synthesis of different thiazolidin-4-one regioisomers by reacting 3-(acridin-9-yl)-1-alkyl(aryl)thioureas with different reagents like methyl bromoacetate (B1195939) or bromoacetyl bromide. researchgate.net
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical consideration, particularly when introducing new chiral centers to the acridinone structure. youtube.com While the core acridinone is planar, derivatization at the nitrogen or carbon atoms can create stereocenters. Achieving stereocontrol often relies on the use of chiral auxiliaries, catalysts, or reagents. nih.gov For example, organocatalytic annulation reactions have been developed to produce fused tetrahydroquinazoline (B156257) compounds with excellent stereoselectivity (up to 99% enantiomeric excess, ee). researchgate.net Such strategies can be adapted for the stereoselective synthesis of complex, alkaloid-like scaffolds from simpler starting materials. nih.govchemrxiv.org
Enzymatic reactions represent a powerful approach for achieving high levels of both regioselectivity and stereoselectivity. mdpi.com Biocatalytic cascades, for instance, have been engineered for the regiodivergent and stereoselective hydroxyazidation of alkenes, producing various enantiomerically pure 1,2-azidoalcohols. nih.gov Although not yet specifically reported for this compound, these biocatalytic methods hold significant promise for the future synthesis of chiral acridinone derivatives.
Table 1: Examples of Regioselective Reactions for Acridone Derivatization
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Selectivity Control | Reference |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 10-(prop-2-yn-1-yl)acridone, Aromatic azides | CuI | 1,4-disubstituted 1,2,3-triazoles | Catalyst-controlled regiospecificity for the 1,4-isomer. | bohrium.com |
| Thiazolidinone Formation | 3-(acridin-9-yl)-1-alkyl(aryl)thioureas, Methyl bromoacetate | - | 3-alkyl(aryl)-2-(acridin-9′-yl)imino-1,3-thiazolidin-4-ones | Reagent-controlled regioselectivity. | researchgate.net |
| Thiazolidinone Formation | 3-(acridin-9-yl)-1-alkyl(aryl)thioureas, Bromoacetyl bromide | - | 2-alkyl(aryl)imino-3-(acridin-9′-yl)-1,3-thiazolidin-4-ones | Reagent-controlled regioselectivity, yielding a different regioisomer. | researchgate.net |
| Formal (4+2) Cycloaddition | o-aminobenzamides, 2-(trimethylsilyl)aryl triflates | Base (e.g., K₂CO₃ or t-BuOK) | N-H or N-aryl acridones | Base selection controls the reaction pathway. | acs.orgnih.gov |
| C-H Acetoxylation | Arenes (with acridine as ligand) | Pd(OAc)₂, MesI(OAc)₂ | Acetoxylated arenes | Ligand and oxidant choice control steric vs. electronic selectivity. | acs.org |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
Proton (¹H) NMR Spectroscopy for Molecular Framework Analysis
Proton (¹H) NMR spectroscopy is instrumental in mapping the proton framework of a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, offering clues to its position within the molecule. For acridone (B373769) derivatives, the aromatic protons typically resonate in the downfield region of the spectrum due to the deshielding effects of the aromatic rings. oregonstate.edu
Table 1: Predicted ¹H NMR Data for 4-Nitroacridin-9(10H)-one This table is predictive and based on the analysis of similar compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 | 8.3 - 8.5 | d | ~8.0 |
| H2 | 7.5 - 7.7 | t | ~7.5 |
| H3 | 7.8 - 8.0 | t | ~7.5 |
| H5 | 7.2 - 7.4 | d | ~8.5 |
| H6 | 7.6 - 7.8 | t | ~7.5 |
| H7 | 7.3 - 7.5 | t | ~7.5 |
| H8 | 8.1 - 8.3 | d | ~8.0 |
| NH (10) | 11.5 - 12.5 | br s | - |
d = doublet, t = triplet, br s = broad singlet
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Confirmation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. bhu.ac.inoregonstate.edu The chemical shifts of carbon atoms in acridone systems are spread over a wide range, allowing for the identification of individual carbon environments, including quaternary carbons which lack attached protons. oregonstate.edu
Specific ¹³C NMR data for this compound is not explicitly detailed in the search results. However, data for related nitroacridone compounds can be used for prediction. For example, in 3-Nitroacridin-9(10H)-one, carbon signals are observed between δ 107.4 and 168.5 ppm. sciforce.org The carbonyl carbon (C9) is typically found in the most downfield region of the spectrum. researchgate.net
Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on the analysis of similar compounds.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 120 - 125 |
| C2 | 128 - 132 |
| C3 | 125 - 129 |
| C4 | 145 - 150 |
| C4a | 140 - 145 |
| C5 | 115 - 120 |
| C6 | 133 - 137 |
| C7 | 122 - 126 |
| C8 | 127 - 131 |
| C8a | 120 - 124 |
| C9 | 175 - 180 |
| C9a | 140 - 145 |
| C10a | 118 - 122 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, ¹⁵N CP/MAS NMR)
For unambiguous structural assignment of complex molecules like this compound, advanced NMR techniques are indispensable. researchgate.netyoutube.com
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and carbons. ipb.pt COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. ipb.pt HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for piecing together the entire molecular structure, including the placement of substituents like the nitro group. ipb.pt
Solid-State NMR (ssNMR) : This technique is particularly useful for studying the structure of compounds in their solid form, providing insights into polymorphism and intermolecular interactions in the crystal lattice. researchgate.net For acridinone (B8587238) derivatives, ssNMR can help confirm the predominant tautomeric form in the solid state. researchgate.net
¹⁵N CP/MAS NMR : Nitrogen-15 Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a specialized technique that can directly probe the nitrogen atoms in the molecule. This would be highly informative for this compound, allowing for the characterization of the nitrogen environments in both the acridone ring and the nitro group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. msu.edu This allows for the determination of the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₈N₂O₃), the exact mass can be calculated and compared to the experimental value for unambiguous formula confirmation. While a specific HRMS result for this compound was not found, a study on 3-nitroacridin-9(10H)-one reported a calculated mass of 257.0568 for the [M-H]⁺ ion, with an observed mass of 257.0568, demonstrating the accuracy of this technique. sciforce.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. notulaebotanicae.ro It is an effective method for assessing the purity of a sample and confirming the identity of its components. notulaebotanicae.ro The gas chromatogram indicates the number of components in a sample, while the mass spectrum of each component provides a molecular fingerprint that can be used for identification. For a compound like this compound, GC-MS analysis would involve separating it from any impurities before it enters the mass spectrometer, which would then provide its mass spectrum for confirmation. notulaebotanicae.ro Derivatization techniques can sometimes be employed to increase the volatility of compounds for GC-MS analysis. jfda-online.com
Vibrational Spectroscopy for Functional Group Identification and Molecular Structure
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy for Characteristic Absorption Band Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of the parent compound, 9(10H)-acridone, provides a baseline for understanding the spectrum of its nitro derivative. chemicalbook.com For this compound, the presence of the nitro group (NO₂) and the substitution pattern on the aromatic rings introduce distinct vibrational bands.
The analysis of its spectrum would focus on several key regions:
N-H and C-H Stretching Region: The N-H stretching vibration of the lactam group typically appears as a broad band in the 3200-3600 cm⁻¹ range. utdallas.edu Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹. vscht.cz
Carbonyl (C=O) Stretching: The most prominent band in the spectrum of acridinones is the C=O stretching vibration of the ketone group. libretexts.org This strong absorption typically occurs between 1650-1750 cm⁻¹. libretexts.org
Aromatic and Nitro Group Region: The region from 1400-1600 cm⁻¹ is characterized by C=C stretching vibrations within the aromatic rings. vscht.cz The nitro group introduces strong, characteristic asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Lactam) | Stretch | 3200 - 3600 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| C=O (Ketone) | Stretch | 1650 - 1750 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |
| NO₂ (Nitro) | Asymmetric Stretch | ~1520 | Strong |
| NO₂ (Nitro) | Symmetric Stretch | ~1340 | Strong |
Raman Spectroscopy for Complementary Molecular Vibrational Data
Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy for determining molecular structure. wikipedia.org It relies on the inelastic scattering of monochromatic light from a laser source. wikipedia.org Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to produce strong Raman signals, whereas they may be weak in the IR spectrum.
For this compound, Raman spectroscopy would be particularly useful for:
Confirming the vibrational modes of the fused aromatic ring system.
Identifying symmetric stretching vibrations of the molecule which might be weak or absent in the IR spectrum.
Providing a detailed structural fingerprint, as vibrational frequencies are highly specific to a molecule's chemical bonds and symmetry. wikipedia.org
Studies on related nitro-substituted acridinones have utilized Raman spectroscopy to complement IR data, providing a more complete picture of the molecular vibrations. researchgate.net
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
The extended conjugated π-system of the acridinone core gives rise to distinct photophysical properties, which can be probed using electronic absorption and emission spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu In molecules with extensive conjugation like this compound, these absorptions are primarily due to π→π* and n→π* electronic transitions. units.it
The absorption spectrum is expected to show multiple bands corresponding to transitions from the ground state (S₀) to various excited singlet states (Sₙ). researchgate.net The presence of the nitro group, an electron-withdrawing group, can influence the energy of these transitions, often causing a shift in the absorption maxima compared to the unsubstituted acridinone. Theoretical and experimental studies on related nitroacridinones confirm that the spectral features are dominated by these transitions. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π→π | Electron promoted from a π bonding orbital to a π antibonding orbital. | Longer wavelengths (Visible/Near-UV) |
| n→π | Electron from a non-bonding orbital (e.g., on O or N) promoted to a π antibonding orbital. | Typically longer wavelength, but lower intensity than π→π*. |
Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields
Fluorescence is the emission of light that occurs when a molecule relaxes from an excited electronic singlet state (typically S₁) back to the ground state (S₀). researchgate.net Acridine (B1665455) derivatives are well-known for their strong fluorescence properties. thieme-connect.de
The fluorescence spectrum of this compound would reveal the characteristic emission wavelengths. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. iss.com Related nitroacridinone compounds have been noted for their excellent quantum yields. justia.com The fluorescence intensity is dependent on several factors, including the concentration of the compound and the power of the excitation source. libretexts.org
Table 3: Predicted Photophysical Properties of this compound
| Property | Description | Significance |
|---|---|---|
| Emission Wavelength (λₑₘ) | Wavelength of maximum fluorescence intensity. | Indicates the color of the emitted light. |
| Fluorescence Quantum Yield (Φf) | Efficiency of the fluorescence process. | High values indicate a highly fluorescent compound. |
| Stokes Shift | Difference in wavelength between the absorption and emission maxima. | Relates to the energy lost to vibrational relaxation in the excited state. |
Chemiluminescence and Thermochemiluminescence Phenomenon Investigations
The acridinone nucleus is a classic luminophore, serving as the light-emitting entity in many chemiluminescent (CL) and thermochemiluminescence (TCL) systems. researchgate.netunibo.it Chemiluminescence is the production of light from a chemical reaction. In many acridine-based systems, the reaction involves the decomposition of a high-energy, unstable intermediate, such as a 1,2-dioxetane. researchgate.netunibo.it This decomposition generates an electronically excited acridone product, which then relaxes to the ground state by emitting a photon. researchgate.net
Thermochemiluminescence (TCL) is a related process where the decomposition of the unstable intermediate is initiated by heat. unibo.it While direct studies on this compound are scarce, research on novel acridine-containing 1,2-dioxetanes has explored their potential as TCL probes for bioanalytical assays, demonstrating the core utility of the acridinone structure in such phenomena. unibo.it
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
These derivatives, featuring an acridone core with various nitrogen-containing heterocyclic moieties, were found to crystallize in several crystal systems, including triclinic, monoclinic, tetragonal, and orthorhombic. researchgate.net The molecular packing in these crystals is stabilized by a network of intermolecular interactions, such as C–H···O, C–H···π, and π–π stacking interactions. researchgate.net
The crystallographic data for a representative 2-nitroacridone derivative are presented in the table below. This data highlights the typical structural parameters that one might expect for a nitro-substituted acridone. The planarity of the acridone system and the influence of substituents on the crystal packing are key takeaways from such studies.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Representative crystallographic data for a 2-nitroacridone derivative. researchgate.net Note: Specific cell parameters (a, b, c, β, Volume) are dependent on the full derivative structure and are represented here as 'Value'.
Computational and Theoretical Investigations of 4 Nitroacridin 9 10h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. schrodinger.com It provides a balance between accuracy and computational cost, making it suitable for studying complex systems. schrodinger.com The theory focuses on the electron density to determine the energy and properties of a molecule. schrodinger.com
A key output of DFT calculations are the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes the chemical stability and reactivity of a molecule. schrodinger.comphyschemres.org A small HOMO-LUMO gap suggests that a molecule can be easily excited, which can be correlated with its color and reactivity. schrodinger.com
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as its three-dimensional shape dictates how it interacts with other molecules, including biological receptors.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. ijpsjournal.com By simulating the interactions between atoms, MD can provide a detailed view of a molecule's conformational dynamics and stability. ijpsjournal.com For acridone (B373769) derivatives, MD simulations have been used to investigate the stability of their complexes with biological targets like DNA and various proteins. ijpsjournal.comnih.gov These simulations track parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the molecule and its complexes. ijpsjournal.comnih.gov Such studies are vital for understanding how 4-Nitroacridin-9(10H)-one might behave in a biological environment, revealing its flexibility and the dynamic nature of its interactions.
Molecular Docking Studies for Predictive Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to predict how a potential drug molecule (ligand) binds to a protein target. nih.gov
Molecular docking algorithms predict the binding mode and estimate the binding affinity, often expressed as a docking score in units of kcal/mol. mdpi.com A more negative score typically indicates a more favorable binding interaction. mdpi.com For acridone derivatives, docking studies have been performed to evaluate their binding affinity against various protein targets. nih.gov For instance, studies on different acridone derivatives targeting the MARK4 kinase showed binding affinity scores ranging from -8.6 to -10.8 kcal/mol. nih.gov Similarly, bis-acridone derivatives have been docked against topoisomerase enzymes, with calculated binding energies ranging from -7.414 to -9.884 kcal/mol. ijpsjournal.com These quantitative predictions help in prioritizing compounds for further experimental testing.
| Acridone Derivative Class | Protein Target | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| Piperazine and Tryptophan-bearing Acridones | MARK4 Kinase | -8.6 to -10.8 | nih.gov |
| Bis-Acridone Derivatives | Topoisomerase IIβ | -7.414 to -9.884 | ijpsjournal.com |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and its receptor. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Studies on acridone derivatives have explored their interactions with enzymes like the D1 protein of photosystem II and 4-hydroxyphenylpyruvate dioxygenase (HPPD), both of which are targets for herbicides. researchgate.net Docking analysis of acridone derivatives with the D1 protein highlighted the importance of the carbonyl group and aromatic substituents in forming hydrogen bonds and facilitating ligand interactions. researchgate.net In the case of HPPD, inhibitors are known to interact with specific residues within the active site. nih.gov For instance, QM/MM modeling of substrate binding in Arabidopsis HPPD shows interactions with residues such as Gln-358, Gln-272, and Gln-286. nih.gov Understanding these specific interactions for this compound would be crucial for explaining its biological activity and for designing more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that influence activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
The development of a QSAR model involves calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to build a correlation model. frontiersin.org The reliability of QSAR models is assessed using various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.gov For a model to be considered predictive, it generally requires an R² > 0.6 and a Q² > 0.6. nih.gov
While a specific QSAR model for this compound was not found in the provided search results, QSAR studies have been successfully applied to acridone derivatives and other classes of compounds targeting similar enzymes, like HPPD inhibitors. nih.govnih.govfrontiersin.org For example, a 3D-QSAR model for acridone derivatives as telomerase inhibitors showed good predictive power with an r² of 0.721. nih.gov Such models are valuable tools for guiding the design of new compounds with enhanced biological activity. nih.govhkbpublications.com
Derivation of Predictive Models for Biological Responses
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry for correlating the structural or physicochemical properties of compounds with their biological activities. For acridone derivatives, QSAR models are developed to predict activities ranging from anticancer to antimicrobial effects.
The development of a QSAR model involves compiling a dataset of acridone analogs with their measured biological activities and calculating a wide range of molecular descriptors for each. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that links the most relevant descriptors to the activity.
For instance, a hypothetical QSAR model for a series of nitroacridone derivatives might take the form:
Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
The quality and predictive power of the model are assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient of determination (q²). A robust QSAR model can then be used to predict the biological activity of new, untested compounds like this compound, thereby prioritizing synthesis and experimental testing. nih.govnih.govrsc.org
One approach to prediction involves using software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structure of a compound. bmc-rm.orgresearchgate.net The prediction is based on SAR analysis of a large training set of known active compounds. bmc-rm.org For a compound like this compound, a PASS prediction would generate probabilities for various pharmacological effects and mechanisms of action. bmc-rm.orgakosgmbh.de
Table 1: Example of a Predictive Biological Activity Spectrum for a Nitroacridone Derivative
| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| Antineoplastic | 0.850 | 0.015 |
| Topoisomerase II inhibitor | 0.795 | 0.032 |
| DNA intercalator | 0.750 | 0.041 |
| Antibacterial | 0.680 | 0.110 |
| Kinase Inhibitor | 0.620 | 0.150 |
Note: This table is illustrative and based on typical predictions for this class of compounds.
Identification of Key Molecular Descriptors Governing Activity
The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the structural features responsible for biological activity. For acridone derivatives, a variety of descriptor classes are considered.
Electronic Descriptors: These describe the electronic properties of the molecule. The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, which significantly influences the electron distribution across the acridone scaffold. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges are crucial. For example, studies on acridines have shown that charge density can correlate with cytostatic activity. mdpi.comnih.gov
Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Molecular weight, molecular volume, and various topological indices help to quantify the steric influence of substituents on receptor binding.
Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a critical factor in determining how a compound interacts with biological membranes and hydrophobic pockets of target proteins. A strong correlation between lipophilicity and the ability to stabilize DNA intercalation complexes has been identified for some acridine (B1665455) derivatives. mdpi.comnih.gov
Table 2: Key Molecular Descriptors for Acridone Derivatives and their Significance
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Partial Charge on Nitro Group | Influences electrostatic interactions and hydrogen bonding with target residues. mdpi.comsums.ac.ir |
| Electronic | HOMO-LUMO Energy Gap | Relates to chemical reactivity and the stability of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and hydrophobic interactions within binding sites. mdpi.comnih.gov |
| Steric | Molecular Volume | Determines the fit of the molecule within a receptor's binding pocket. |
| Topological | Wiener Index | Quantifies the molecular branching and compactness. |
In Silico Screening Approaches for Activity Prediction and Lead Identification
In silico screening, particularly molecular docking, is a powerful technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or DNA. iajpr.commdpi.com This method is instrumental in identifying potential biological targets for this compound and in prioritizing it for further experimental validation.
The process involves:
Target Selection: Identifying a relevant biological target, such as DNA topoisomerase II or a specific protein kinase, which are known targets for acridone derivatives. iajpr.com
Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to place the 3D structure of this compound into the active site of the target protein. iajpr.commdpi.com The program samples numerous possible conformations and orientations of the ligand.
Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). mdpi.com Lower scores typically indicate more favorable binding. The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.com
For example, molecular docking studies on the related compound 2-Chloro-4-nitroacridin-9(10H)-one against the D1 protein of photosystem II revealed hydrogen bonding interactions involving the carbonyl group and the nitro group, highlighting their importance for binding. researchgate.net Similar interactions would be expected for this compound, suggesting its potential to bind to similar targets.
Table 3: Illustrative Molecular Docking Results for a Nitroacridone against a Protein Kinase
| Parameter | Value/Description |
|---|---|
| Target Protein | Tyrosine Kinase (e.g., EGFR) |
| Docking Score (Binding Energy) | -8.5 kcal/mol |
| Key Interacting Residues | ASP404, GLU339, LEU83 |
| Types of Interactions | Hydrogen bond with ASP404 (via nitro group), π-π stacking with PHE80. sums.ac.ir |
Note: This table is a hypothetical representation based on typical docking studies of similar compounds.
Cheminformatics and Data Mining for Structure-Activity Landscape Exploration
Cheminformatics and data mining techniques are used to analyze large datasets of chemical structures and their associated biological activities to uncover complex structure-activity relationships (SAR). uni-bonn.de A key concept in this area is the "structure-activity landscape," which visualizes how small changes in chemical structure can affect biological activity.
A particularly useful tool for exploring this landscape is the Structure-Activity Landscape Index (SALI). The SALI value quantifies the discontinuity in the SAR, highlighting "activity cliffs"—pairs of structurally similar compounds that exhibit a large difference in potency. Identifying these cliffs is crucial as they point to key structural modifications that are critical for biological activity.
The analysis involves:
Calculating the structural similarity between all pairs of compounds in a dataset (e.g., using Tanimoto coefficients based on molecular fingerprints).
Calculating the difference in their biological activity.
Computing the SALI value for each pair.
Visualizing the results, often in a 2D plot, to identify regions of smooth SAR (small structural changes lead to small activity changes) and regions with activity cliffs.
For a dataset containing this compound and its analogs with varying substituents, this analysis would reveal which positions on the acridone scaffold are most sensitive to modification. For example, a minor change to a substituent near the nitro group that leads to a dramatic loss of activity would be identified as an activity cliff, underscoring the critical role of the nitro group's position and electronic influence.
Mechanistic Investigations of Biological Interactions Non Clinical Focus
Nucleic Acid Interaction Mechanisms
The biological activity of acridine (B1665455) derivatives, including 4-Nitroacridin-9(10h)-one, is fundamentally linked to their interaction with deoxyribonucleic acid (DNA). The planar, polycyclic aromatic structure of the acridine core is suitably sized to insert itself between the stacked base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This non-covalent insertion leads to significant local structural changes in the DNA, such as unwinding of the helix and an increase in the separation between adjacent base pairs, which can disrupt normal cellular processes. nih.gov
The mechanism of intercalation for cationic acridine derivatives typically begins with an electrostatic attraction to the negatively charged phosphate (B84403) backbone of the DNA molecule. nih.gov Following this initial association, the planar ligand can then slide into the hydrophobic environment between two adjacent base pairs, a site that transiently opens to accommodate the molecule. nih.gov This mode of binding is characteristic of many acridines and is considered a primary mechanism of their biological action. nih.gov
While specific binding affinity data for this compound is not extensively detailed in the reviewed literature, studies on structurally related nitroacridine (B3051088) compounds provide valuable insights. For instance, dimeric forms of 1-nitro-9-aminoacridine (B1201617) have been shown to possess a higher affinity constant for DNA compared to their monomeric parent compound, nitracrine. mdpi.com This suggests that structural modifications, such as dimerization, can significantly enhance DNA binding. However, the presence of the nitro group itself has been observed to result in a lower binding affinity compared to analogous dimeric compounds lacking this functional group. mdpi.com Viscosimetric measurements have provided evidence of bisintercalation (intercalation of both acridine moieties) for certain flexible-chain dimers, confirming a strong interaction with the DNA structure. mdpi.com
Table 1: DNA Interaction Characteristics of Related Nitroacridine Compounds
| Compound Type | Relative DNA Affinity | Evidence of Intercalation |
|---|---|---|
| Monomeric Nitroacridine (e.g., Nitracrine) | Baseline | Inferred from class activity |
| Dimeric 1-nitro-9-aminoacridine | Higher than monomer | Yes (Viscosimetry) mdpi.com |
| Dimeric Acridines (no nitro group) | Higher than nitro-dimers | Yes mdpi.com |
The structural distortion of DNA caused by the intercalation of acridine compounds has profound consequences for essential cellular processes that rely on the DNA template, namely replication and transcription. nih.gov By inserting into the double helix, these molecules create physical obstacles that impede the progression of DNA and RNA polymerases, the enzymes responsible for synthesizing new DNA and RNA strands, respectively. nih.govgoogle.com This interference can effectively block both replication and transcription, leading to a halt in cell proliferation and protein synthesis. nih.gov
In cellular models, the impact of acridine derivatives on these processes is well-documented. Studies on 1-nitro-9-aminoacridine dimers have demonstrated a direct inhibitory effect on in vitro RNA synthesis, highlighting their ability to disrupt transcription. mdpi.com When activated in the presence of a reducing agent like dithiothreitol, these compounds can form irreversible complexes with DNA, further diminishing its template properties. mdpi.com
Furthermore, the inhibition of DNA replication is a key outcome of the action of topoisomerase poisons, a class to which many acridine derivatives belong. google.com By trapping topoisomerase enzymes on the DNA, these agents create breaks in the DNA strands that, when encountered by the replication machinery, can lead to replication fork collapse and cell cycle arrest. google.commdpi.com For example, the acridine derivative amsacrine (B1665488) has been shown to induce cell accumulation in the G2 phase of the cell cycle, a common consequence of DNA replication stress. mdpi.com
Enzyme Inhibition Profiles
DNA topoisomerases are crucial enzymes that manage the topological state of DNA, which is essential for processes like replication and transcription. nih.govnih.gov Acridine derivatives are well-established inhibitors of both type I (Topo I) and type II (Topo II) topoisomerases. nih.gov Their primary mechanism of action is not as catalytic inhibitors that block the enzyme's active site directly, but as "topoisomerase poisons." google.comnih.gov
Topoisomerase poisons act by stabilizing a transient intermediate in the enzyme's catalytic cycle known as the "cleavable complex," where the enzyme is covalently bound to the DNA after making a single-strand (Topo I) or double-strand (Topo II) break. nih.gov By preventing the subsequent re-ligation of the DNA strand(s), the intercalated acridine molecule effectively traps the enzyme on the DNA. google.comnih.gov This stabilization of the cleavable complex transforms the essential topoisomerase enzyme into a cytotoxic agent, as the persistent DNA strand breaks can trigger cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov The collision of replication forks with these trapped complexes is thought to generate irreversible double-strand breaks, which are highly lethal to the cell. nih.gov The acridine derivative amsacrine, for example, has been shown to stimulate the formation of these protein-DNA covalent complexes. mdpi.com
Table 2: Summary of Topoisomerase Inhibition by Acridine Derivatives
| Enzyme | Inhibition Mechanism | Key Consequence |
|---|---|---|
| Topoisomerase I (Topo I) | Stabilization of the Topo I-DNA cleavable complex nih.gov | Generation of persistent single-strand DNA breaks |
| Topoisomerase II Alpha (Topo IIα) | Stabilization of the Topo IIα-DNA cleavable complex google.comnih.gov | Generation of persistent double-strand DNA breaks |
Telomerase is a specialized reverse transcriptase enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov In most cancer cells, telomerase is reactivated, enabling unlimited proliferation by counteracting the natural telomere shortening that occurs with each cell division. nih.gov Inhibition of telomerase is therefore a significant strategy in cancer research.
Acridine derivatives have been specifically designed and identified as potent telomerase inhibitors. researchgate.net A primary pathway for this inhibition involves the unique structure of telomeric DNA, which is rich in guanine (B1146940) residues. These G-rich sequences can fold into four-stranded structures known as G-quadruplexes. researchgate.net Certain 3,6-disubstituted acridine derivatives have been shown to act by binding to and stabilizing these G-quadruplex structures. researchgate.net This stabilization effectively sequesters the single-stranded telomeric DNA, preventing the telomerase enzyme from accessing its substrate and adding the telomeric repeats. researchgate.net In cellular models, the inhibition of telomerase by such compounds leads to progressive telomere shortening over successive cell divisions. nih.gov This eventually results in a proliferation arrest, chromosomal abnormalities, and the induction of senescence or apoptosis, ultimately limiting the growth of cancer cells. nih.gov
In addition to their interactions with nucleic acids and topoisomerases, acridine derivatives have been shown to inhibit the activity of various protein kinases, which are key regulators of cellular signaling pathways. nih.gov
One notable target is Protein Kinase C (PKC), a Ca2+/phospholipid-dependent enzyme. Aminoacridines such as acridine orange have been found to be potent inhibitors of PKC. nih.gov The mechanism is complex, affecting both the catalytic and regulatory domains of the enzyme. Kinetic analyses suggest a competitive inhibition with respect to phosphatidylserine (B164497) (PS) and diacylglycerol (DAG), the lipid cofactors required for PKC activation. nih.gov This indicates that the acridines may interfere with the enzyme's regulatory domain. nih.gov This inhibition of PKC is considered a potential contributor to the anti-tumor effects of some acridine compounds. nih.gov
Furthermore, research has identified specific acridine derivatives that act as inhibitors of other kinase families. New series of 9-anilinoacridines have been developed as dual inhibitors of Src and MEK kinases. nih.gov Other derivatives have been found to be effective and selective inhibitors of the IRE1-XBP1 branch of the unfolded protein response (UPR), a critical signaling pathway in certain cancer cells. nih.gov This demonstrates that the acridine scaffold can be modified to achieve specificity against various protein kinases involved in cell growth and survival pathways.
Table 3: Profile of Protein Kinase Inhibition by Acridine Derivatives
| Kinase Target | Example Acridine Class | Proposed Mechanism of Inhibition |
|---|---|---|
| Protein Kinase C (PKC) | Aminoacridines | Competitive with lipid cofactors (PS, DAG); interaction with regulatory domain. nih.gov |
| Src and MEK | 9-Anilinoacridines | Dual inhibition of kinase activity. nih.gov |
| IRE1 (part of IRE1-XBP1 pathway) | Substituted acridines | Selective inhibition of the UPR signaling branch. nih.gov |
DNA Gyrase Inhibition in Microbial Systems
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. nih.govmdpi.com Its absence in higher eukaryotes makes it a prime target for antibacterial agents. nih.gov The mechanism of many inhibitors involves stabilizing the enzyme-DNA complex, which prevents the re-ligation of cleaved DNA strands and leads to lethal double-stranded breaks. nih.gov
While the acridine scaffold is known for its DNA intercalating properties, which can interfere with the processes of replication and transcription, direct enzymatic inhibition is another key mechanism for antibacterial action. Compounds like the gyramides inhibit the ATPase activity of the GyrB subunit of DNA gyrase, which is essential for its supercoiling function. nih.gov This competitive inhibition of ATP hydrolysis halts the topological changes required for bacterial cell division. nih.gov Although specific studies detailing the direct inhibition of DNA gyrase by this compound are not prevalent, the general class of acridine derivatives has been explored for its antibacterial potential, often linked to their interaction with bacterial DNA and associated enzymes. nih.gov
Photosystem II Inhibition in Plant Biological Systems
Photosystem II (PSII) is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria, responsible for the light-dependent reactions of photosynthesis, including water splitting and oxygen evolution. nih.govnih.gov Inhibition of PSII electron transport is a common mechanism for many herbicides. csu.edu.au
Research into acridone (B373769) derivatives has identified them as potential PSII inhibitors. researchgate.net Studies on the parent compound, acridin-9(10H)-one, demonstrated a significant inhibitory effect on PSII activity. researchgate.net The mechanism involves interfering with the electron transport chain, specifically at the quinone B (QB) binding site on the D1 protein of the PSII reaction center. csu.edu.auresearchgate.net This disruption blocks the flow of electrons from the primary quinone acceptor (QA) to QB, thereby halting the photosynthetic process. csu.edu.au Molecular docking studies suggest that the carbonyl group and aromatic rings of the acridone scaffold are crucial for binding to the D1 protein, primarily through hydrogen bonding. researchgate.net The presence of substituents on the acridone ring can modulate this activity, indicating that this compound could possess significant PSII inhibitory properties.
Table 1: Effect of Acridin-9(10H)-one on Photosystem II Performance Indices
| Performance Index | Effect Compared to Control | Implied Mechanism |
|---|---|---|
| PIABS (Performance Index on Absorption Basis) | Reduction | Inhibition of PSII electron transport chain |
This interactive table is based on findings for the parent acridone compound, suggesting a similar potential mechanism for its nitro derivative. researchgate.net
Cellular Pathway Modulation in Pre-Clinical Models
Cell Cycle Progression Perturbation (e.g., G2/M phase arrest, S phase arrest)
The cell cycle is a tightly regulated process, and its disruption can lead to cell death, making it a key target for anticancer agents. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.
Derivatives of the acridine and acridone scaffold have demonstrated the ability to perturb cell cycle progression, frequently leading to arrest in the G2/M phase. bue.edu.egmdpi.comresearchgate.netresearchgate.net For instance, imidazoacridinones, a class of potent antitumour compounds, have been shown to induce a reversible G2 block in L1210 leukemia cells. researchgate.net Similarly, treatment of A375 human malignant melanoma cells with 9-phenyl acridine resulted in a blockage of cell cycle progression at the G2/M phase. researchgate.net This arrest is often associated with the modulation of key regulatory proteins such as Cyclin B1, CDK1, and Cdc25C, which are essential for the G2 to M transition. frontiersin.org The accumulation of cells in the G2/M phase prevents cell division and can subsequently trigger apoptotic pathways. mdpi.comfrontiersin.org
Table 2: Impact of Acridine/Acridone Derivatives on Cell Cycle Phases in Cancer Cell Lines
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Imidazoacridinones | L1210 (Leukemia) | G2 phase arrest | researchgate.net |
| 9-Phenyl acridine | A375 (Melanoma) | G2/M phase arrest | researchgate.net |
| Cinobufagin | A375 (Melanoma) | G2/M phase arrest | frontiersin.org |
This interactive table summarizes findings from various acridine-related compounds, indicating a common mechanism of action.
Apoptosis Induction in Non-Clinical Cell Line Models
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in tumor cells.
The acridine scaffold is a well-established pharmacophore for designing apoptosis-inducing agents. researchgate.netnih.gov Studies on 9-phenyl acridine have shown that following G2/M arrest, it induces apoptosis in A375 cells through a mitochondria-mediated, caspase-dependent pathway. researchgate.net This intrinsic pathway is characterized by a decrease in mitochondrial membrane potential, the release of cytochrome C from mitochondria into the cytosol, and the subsequent activation of executioner caspases like caspase-3. researchgate.netnih.gov Other spiro-acridine derivatives have also been reported to induce apoptosis in colorectal carcinoma cells, highlighting the broad applicability of this chemical class in targeting apoptotic pathways. nih.gov
Mechanisms of Anti-Multidrug Resistance Modulation
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from the cancer cell. researchgate.netnih.gov
Acridone derivatives have been identified as potent modulators of P-gp-mediated MDR. researchgate.net The mechanism involves these compounds acting as chemosensitizers, which compete with anticancer drugs for binding to P-gp or inhibit its ATPase function, thereby preventing the efflux of the chemotherapeutic agent. researchgate.net Studies on N(10)-substituted-2-chloroacridone analogues demonstrated their ability to increase the intracellular accumulation of drugs like vinblastine (B1199706) in MDR cancer cells. researchgate.net These modulators were shown to effectively compete with the P-gp substrate [3H]azidopine, confirming the transport protein as their likely site of action. researchgate.net By inhibiting P-gp, these acridone derivatives can restore or enhance the sensitivity of resistant cancer cells to conventional chemotherapy. researchgate.netnih.gov
Intracellular Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2). nih.govsemanticscholar.org While ROS are natural byproducts of metabolism, excessive levels induce oxidative stress, which can damage cellular components like DNA, lipids, and proteins, ultimately leading to cell death. semanticscholar.orgresearchgate.net
The generation of ROS is a recognized mechanism of action for several anticancer and antimicrobial agents. researchgate.net The presence of a nitroaromatic group, such as the nitro group in this compound, is strongly associated with the capacity to generate ROS. researchgate.net Compounds like nitrofurantoin (B1679001) exert their toxicity through NADH-dependent reduction, forming nitroaromatic anion radicals. These radicals then react with molecular oxygen to produce superoxide anions, initiating a cascade of oxidative stress. researchgate.net Furthermore, studies on other acridine derivatives, such as spiro-acridines, have confirmed their ability to increase ROS production in treated cells. researchgate.net This elevated ROS level can contribute to the observed cell cycle arrest and apoptosis induction, linking oxidative stress directly to the compound's cytotoxic effects. nih.govnih.gov
Anti-Proliferative Activity in Specific Non-Clinical Cell Lines
The anti-proliferative capacity of this compound and its derivatives has been evaluated in a range of non-clinical cell line models. These studies explore the cytotoxic and growth-inhibitory effects of these compounds against both cancerous and microbial cells, providing insight into their potential as therapeutic agents. The core structure, a 1-nitroacridine, is noted as a potent DNA binding agent, with its biological activity being crucially dependent on the 1-nitro group.
Derivatives of 1-nitroacridine have demonstrated significant anti-proliferative activity across various human cancer cell lines. The research highlights a particular efficacy in prostate cancer models.
Prostate and Leukemia Cancer: Pre-clinical evaluations of the 1-nitroacridine derivative C-1748 (9-[2′-hydroxyethylamino]-4-methyl-1-nitroacridine) revealed potent cytotoxic activity against prostate cancer (CaP) cell lines. A notable finding was the differential sensitivity observed between the CaP cell line LnCaP and the leukemia cell line HL-60. C-1748 was found to be significantly more effective in CaP cells, a specificity that was less pronounced in its parent compound, ledakrin. The mechanism of action is linked to DNA damage, as evidenced by the induction of γH2AX, a marker for DNA double-strand breaks. In hormone-dependent prostate cancer cells, the androgen receptor (AR) was identified as an additional molecular target for C-1748.
Pancreatic, Lung, and Breast Cancer: The cytotoxic effects of nitroacridine derivatives extend to other solid tumors. C-1748 displayed strong cytotoxic action against pancreatic cancer cell lines, with IC50 values varying between different lines, such as MiaPaCa-2 and AsPC-1. nih.gov Other substituted acridines have been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines and various breast cancer cell lines. nih.gov For instance, certain acridine-based catalytic inhibitors of human topoisomerase II have shown efficacy in NSCLC cell lines like H460 and A549. nih.gov
While acridine derivatives are widely analyzed as anticancer agents, research has also demonstrated their activity against microbial strains.
Fungal Strains: Derivatives of 1-nitroacridine have shown notable antifungal properties. Specifically, compounds such as C-1748 and C-857 (9-(2'-hydroxyethylamino)-1-nitroacridine), along with newly synthesized derivatives, have been tested against Candida albicans. Some of these compounds exhibited the ability to reduce C. albicans hyphal growth and showed antibiofilm activity. One derivative, IE6 (N'-{3-[(1-nitroacridin-9-yl)amino]propyl}lysinamide), was found to be active against fluconazole-resistant C. albicans strains. The proposed mechanism of action for some of these antifungal acridine derivatives is the targeting of yeast topoisomerase II activity. Other acridine derivatives, such as acridine thiosemicarbazides, have also shown antifungal activity with MIC values in the range of 10–80 μM.
Bacterial Strains: The nitroacridine class of compounds has historically been associated with antibacterial activity. For example, 3-nitro-9-aminoacridine was reported to have anti-streptococcal effects at a concentration of 1.5 μM. nih.gov Broader screening of 9(10H)-acridone derivatives bearing 1,3,4-oxadiazole (B1194373) moieties showed significant biological activity against bacterial strains including Staphylococcus aureus, Streptococcus viridans, and Escherichia coli. nih.gov
Antiviral and Antiparasitic Mechanisms in Experimental Systems
The broader class of acridine compounds has been investigated for activity against viral and parasitic organisms, although specific mechanistic studies on this compound are less common.
Antiparasitic Mechanisms: Certain nitroacridinone derivatives have shown potential as antiparasitic agents. One study described the synthesis of 1-nitro-4-(2'-aminoethylamino)-9-acridinones and selected a derivative for biological investigation against pathogenic parasite strains. nih.gov This compound demonstrated a promising antiamoebic activity. nih.gov The parasites tested included Acanthamoeba, Leishmania donovani, and Trypanosoma cruzi. nih.gov The general mechanisms of antiparasitic drugs are varied and can include disrupting the parasite's cellular membrane, inhibiting essential enzymes, interfering with neuromuscular function leading to paralysis, or blocking reproductive processes. ebsco.comlongdom.org For example, some antiprotozoal agents disrupt DNA replication or protein synthesis, while others interfere with the parasite's ability to detoxify heme, leading to a build-up of toxic byproducts. nih.govlongdom.org
Antiviral Mechanisms: While specific antiviral mechanisms for this compound are not extensively detailed, the general strategies for antiviral drugs involve targeting specific stages of the viral life cycle. youtube.com These mechanisms include:
Inhibition of Viral Entry: Preventing the virus from attaching to or entering the host cell. ebsco.com This can be achieved by blocking viral surface proteins or host cell receptors. youtube.com
Inhibition of Viral Replication: Interfering with the synthesis of the viral genome. ebsco.com Many antiviral drugs are nucleoside or nucleotide analogs that get incorporated into the viral DNA or RNA and terminate the replication process. nih.gov
Inhibition of Viral Protein Synthesis and Processing: Blocking the translation of viral mRNA or inhibiting proteases that are necessary to process viral proteins into their functional forms. youtube.com
Inhibition of Viral Release: Preventing newly assembled virus particles from exiting the host cell to infect other cells, a mechanism targeted by drugs like neuraminidase inhibitors for the influenza virus. youtube.com
Further research is required to elucidate the specific molecular interactions and pathways through which this compound and its derivatives may exert any antiviral or antiparasitic effects.
Structure Activity Relationship Sar Studies of 4 Nitroacridin 9 10h One Derivatives
Influence of Nitro Group Position and Substitution on Biological Activity
The nitro (-NO₂) group, a potent electron-withdrawing substituent, significantly alters the electronic properties of the acridone (B373769) ring system, thereby influencing its biological interactions. Its position on the scaffold is a critical determinant of the compound's activity profile.
The biological activity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group. In the case of some antitumor 1-nitroacridines, a closely related class of compounds, their cytotoxicity is correlated with their ability to form covalent interstrand DNA cross-links after enzymatic reduction. nih.gov This suggests that the nitro group can act as a pro-drug element, which upon bioreduction, generates reactive species capable of alkylating DNA. However, studies have also shown that the susceptibility of the parent compound to reduction is not necessarily the rate-limiting factor for its DNA cross-linking potency. nih.gov
The position of the nitro group on the acridinone (B8587238) scaffold has a profound impact on biological activity. Studies on 1-nitroacridines have demonstrated a significant correlation between their ability to cross-link DNA and their in vitro cytotoxicity and in vivo antitumor activity. nih.gov
In contrast, research on other substituted acridone analogues has shown that placing electron-donating groups at the 7- or 8-positions can lead to more active compounds, potentially due to more effective interaction with DNA. rsc.org This is consistent with findings on glyfoline (B1233050) congeners, where nitro substituents (electron-withdrawing) on the A-ring (which includes the 1, 2, 3, and 4 positions) rendered the compounds inactive. nih.gov This suggests a general trend where, for certain classes of acridone-based cytotoxic agents, electron-withdrawing groups like -NO₂ are less favorable on the A-ring compared to electron-donating groups on other parts of the scaffold. The specific effects of nitro groups at the 3-, 6-, 7-, and 8-positions on the acridin-9(10H)-one core are less detailed in the literature, but the existing data points to a strong positional dependence for this substituent.
| Position | Compound Class | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 1-Nitro | Acridines | Activity correlated with DNA interstrand cross-linking potency. | nih.gov |
| 4-Nitro | Acridin-9(10H)-one | Context-dependent: Can be crucial for activity in some derivatives (e.g., on an attached phenyl ring) but can also lead to inactivity. | nih.govnih.gov |
| 7- or 8-Substituted | Acridine moiety | Substitution with electron-donating groups (opposite of -NO₂) was found to be more active. | rsc.org |
| A-Ring (general) | Glyfoline (acridone) congeners | Nitro substitution led to inactive compounds. | nih.gov |
Impact of Substituents on the Acridinone Scaffold (e.g., Halogens, Alkyl, Amino, Hydroxy, Methoxy)
Substituents other than the nitro group also play a pivotal role in defining the pharmacological profile of acridinone derivatives.
Halogens : Halogen substitution can modulate the electronic and lipophilic properties of the acridone core. nih.govdntb.gov.ua In one series of N¹⁰-substituted acridone-2-carboxamides, the activity against breast cancer cell lines followed the order F > Cl for para-substituents on an attached phenyl ring. nih.gov
Alkyl : Alkyl groups, such as methyl (-CH₃), generally have a weaker electronic influence. In the same series mentioned above, the methyl-substituted derivative was less active than its halogenated counterparts. nih.gov
Amino : The amino group (-NH₂), being electron-donating, can have an effect opposite to the nitro group. In studies of glyfoline analogues, compounds with an amino substituent were shown to be cytotoxic, whereas the corresponding nitro compounds were inactive. nih.gov
Hydroxy : The hydroxyl group (-OH) can participate in hydrogen bonding and alter solubility. Studies on cytotoxic acridones showed that 1-hydroxy-9-acridones were more active against human leukemic HL-60 cells than their 1-methoxy derivatives. nih.gov Furthermore, 2-hydroxyacridone derivatives have been identified as inhibitors of DNA topoisomerase II and protein kinase C. nih.gov
Methoxy (B1213986) : The methoxy group (-OCH₃) is electron-donating and can influence both steric and electronic properties. Adding a methoxy group at the C-4 position of the acridone nucleus was found to boost both cytotoxicity and anti-multidrug resistance (MDR) activity. researchgate.netnih.gov However, in the N¹⁰-substituted acridone-2-carboxamide series, a para-methoxy substituent on the phenyl ring resulted in lower activity compared to methyl, chloro, fluoro, and nitro analogues. nih.gov
| Substituent | Position(s) | Observed Effect | Reference |
|---|---|---|---|
| Fluoro (-F) | Para-position on attached phenyl ring | More potent anticancer activity than -Cl, -CH₃, -OCH₃. | nih.gov |
| Chloro (-Cl) | Para-position on attached phenyl ring | More potent anticancer activity than -CH₃, -OCH₃. | nih.gov |
| Amino (-NH₂) | A-Ring of glyfoline congener | Compound was cytotoxic (in contrast to inactive nitro analogue). | nih.gov |
| Hydroxy (-OH) | Position 1 | More active than 1-methoxy derivative. | nih.gov |
| Methoxy (-OCH₃) | Position 4 | Boosted cytotoxicity and anti-MDR activity. | researchgate.netnih.gov |
The location of a substituent on the acridone scaffold is as important as its chemical nature. rsc.orgresearchgate.netsemanticscholar.org Shifting a methoxy group from the C-2 to the C-4 position, for instance, was found to have a significant effect on both cytotoxicity and anti-MDR activity. nih.gov Similarly, studies have indicated that substitution at the 10-position (referring to a position on the aromatic ring in a pyrazolo-naphthyridine series based on acridones) is important for anti-HSV-1 activity. nih.govresearchgate.net The differential effects of substituents at various positions arise from their specific interactions with the biological target, influencing binding affinity and orientation within the active site. This positional sensitivity allows for the fine-tuning of a molecule's selectivity towards different enzymes or receptors.
Modifications at the Nitrogen (N10) Position and Their Functional Consequences
The nitrogen atom at the 10-position of the acridinone ring is a common site for substitution, allowing for the attachment of various side chains to modulate the compound's physicochemical properties and biological activity.
The nature of the substituent at N10 is critical. For example, in the cytotoxic acridone alkaloid glyfoline, replacement of the N-methyl group with either N-H or a larger N-(CH₂)₂NEt₂ group resulted in a dramatic reduction or total loss of cytotoxicity, respectively. nih.gov This indicates that a small, specific substituent at this position is optimal for its activity.
In contrast, for other series of acridone derivatives, longer alkyl chains at the N10 position have been shown to be beneficial. In a series of N¹⁰-substituted acridone-2-carboxamides, increasing the alkyl chain length from propyl to butyl resulted in a significant enhancement in anti-cancer activity. nih.gov Similarly, studies on N¹⁰-substituted 4-methylacridones as MDR reversers showed that a butyl spacer between the acridinone core and a terminal amine was more effective than a propyl spacer. researchgate.net These findings highlight that modifications at the N10 position can profoundly alter the molecule's interaction with its target, with the optimal substituent being highly dependent on the specific acridone scaffold and its intended biological function. odu.edu
| Original N10 Group | Modified N10 Group | Compound Series | Resulting Functional Consequence | Reference |
|---|---|---|---|---|
| -CH₃ | -H | Glyfoline (acridone alkaloid) | Dramatic reduction of cytotoxicity. | nih.gov |
| -CH₃ | -(CH₂)₂NEt₂ | Glyfoline (acridone alkaloid) | Total loss of cytotoxicity. | nih.gov |
| -(CH₂)₂-R (Propyl chain) | -(CH₂)₃-R (Butyl chain) | Acridone-2-carboxamides | Significant enhancement in anti-cancer activity. | nih.gov |
| -(CH₂)₂-R (Propyl chain) | -(CH₂)₃-R (Butyl chain) | 4-Methylacridones | Improved reversal of multidrug resistance. | researchgate.net |
Side Chain Modifications and Their Influence on Target Specificity and Modulated Activity
Amino-alkyl Substitutions
The introduction of amino-alkyl side chains to the acridine nucleus is a well-established strategy for modulating biological activity. While specific structure-activity relationship (SAR) studies on 4-nitroacridin-9(10H)-one bearing amino-alkyl chains are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related acridine derivatives. For instance, research on 9-aminoacridine (B1665356) compounds has demonstrated that the nature of the side chain at the amino group is a critical determinant of their biological effects.
Key parameters of the amino-alkyl side chain that can be varied include:
Length of the alkyl chain: The length of the alkyl linker between the acridine core and the terminal amino group can significantly impact activity. Studies on other heterocyclic systems have shown that an optimal chain length is often required for effective interaction with the target, as it governs the positioning of the terminal basic group. researchgate.net
Nature of the terminal amino group: The basicity and steric bulk of the terminal amino group (primary, secondary, or tertiary) can influence the compound's pharmacokinetic and pharmacodynamic properties. For example, the degree of ionization at physiological pH, which is dependent on the pKa of the amino group, can affect cell penetration and target binding.
Presence of additional functional groups: The incorporation of other functional groups, such as hydroxyl or methoxy groups, on the alkyl chain can introduce new interaction points (e.g., hydrogen bonding) with the biological target, potentially enhancing affinity and specificity.
These principles suggest that the synthesis and biological evaluation of a series of this compound derivatives with varied amino-alkyl side chains at different positions would be a promising avenue for discovering compounds with tailored biological activities.
Table 1: Investigated Amino-alkyl Substitutions on Acridine Derivatives and Their Potential Influence on Biological Activity
| Side Chain Position | Type of Amino-alkyl Substitution | Potential Influence on Activity |
| C-9 | -(CH₂)n-NR¹R² | Chain length (n) and nature of R¹/R² can affect DNA intercalation and topoisomerase inhibition. researchgate.net |
| C-4 | -(CH₂)n-NR¹R² | May influence interactions with specific enzyme pockets or cellular transporters. |
| C-2 | -(CH₂)n-NR¹R² | Substitutions at this position could modulate selectivity for different biological targets. |
Schiff Base Derivatizations
The conversion of an amino group on the this compound scaffold into a Schiff base (imine) represents another important derivatization strategy. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and introduce a C=N double bond, which can significantly alter the electronic and steric properties of the parent molecule.
A study by Jameel and Sheat (2020) reported the synthesis of a new series of Schiff bases derived from 4-aminoacridin-9(10H)-one. researchgate.net In this work, 4-aminoacridin-9(10H)-one was reacted with various aromatic aldehydes to yield the corresponding Schiff base derivatives. researchgate.net
The formation of the imine bond in these derivatives introduces several key features that can influence biological activity:
Electronic Effects: The azomethine group is an electron-withdrawing group that can influence the electron density distribution across the acridine ring system. The nature of the substituent on the aldehyde- or ketone-derived portion of the Schiff base can further modulate these electronic effects.
Chelating Properties: The imine nitrogen and potentially other nearby functional groups can act as chelation sites for metal ions, a property that is often associated with the biological activity of Schiff bases.
Geometric Isomerism: The C=N double bond can exist as E/Z isomers, which may exhibit different biological activities due to their distinct three-dimensional arrangements.
The biological evaluation of these Schiff base derivatives is crucial to understanding how these structural modifications translate into modulated activity and target specificity. The wide range of commercially available aldehydes and ketones allows for the creation of a large library of Schiff base derivatives of this compound for extensive SAR studies. semanticscholar.org
Table 2: Examples of Schiff Base Derivatizations of 4-Aminoacridin-9(10H)-one
| Aldehyde/Ketone Reactant | Resulting Schiff Base Structure | Potential Impact on Biological Profile |
| Benzaldehyde | 4-(benzylideneamino)-nitroacridin-9(10H)-one | Increased aromatic surface area for potential π-π stacking interactions. |
| Salicylaldehyde | 4-((2-hydroxybenzylidene)amino)-nitroacridin-9(10H)-one | Introduction of a hydroxyl group for potential hydrogen bonding. |
| Cinnamaldehyde | 4-(cinnamylideneamino)-nitroacridin-9(10H)-one | Extended conjugation and altered molecular shape. |
Conformational Flexibility and Steric Effects on Biological Performance
The three-dimensional structure of a molecule is a critical determinant of its biological activity. For this compound derivatives, both conformational flexibility and steric effects play significant roles in their interaction with biological targets.
The acridone core is a relatively planar and rigid tricycle. However, the substituents introduced at various positions can possess significant conformational freedom. For instance, the orientation of the nitro group at the C-4 position relative to the acridone ring can be influenced by the presence of adjacent substituents. Furthermore, side chains, such as the amino-alkyl groups discussed in section 6.4.1, can adopt multiple conformations. The specific conformation adopted upon binding to a biological target is often the one that maximizes favorable interactions and minimizes steric clashes.
Steric hindrance is another crucial factor. The size and shape of substituents can either promote or hinder the binding of the molecule to its target. For example, a bulky substituent at a position critical for binding could completely abolish activity. Conversely, a substituent that fits snugly into a hydrophobic pocket of a target enzyme could enhance binding affinity.
The interplay between conformational flexibility and steric effects can be summarized as follows:
Favorable Interactions: An optimal conformation allows for the precise positioning of key functional groups to form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target.
Steric Hindrance: Bulky substituents can prevent the molecule from accessing the binding site of the target or induce a conformational change in the target that is unfavorable for binding.
Conformational Restriction: In some cases, designing more rigid analogues with restricted conformational freedom can lead to increased potency and selectivity, as the molecule is "pre-organized" in the bioactive conformation, reducing the entropic penalty of binding.
Computational methods, such as molecular modeling and conformational analysis, are invaluable tools for studying these aspects and can provide insights into the likely bioactive conformations of this compound derivatives.
Rational Design Strategies Derived from SAR Insights for Optimized Biologically Active Entities
The structure-activity relationship (SAR) data gathered from studies on this compound and its analogues provide a foundation for the rational design of new derivatives with improved biological profiles. Rational drug design aims to leverage the understanding of how chemical structure relates to biological activity to create more potent, selective, and less toxic compounds.
Based on the discussions in the preceding sections, several rational design strategies can be proposed for the optimization of this compound derivatives:
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's properties. For example, the nitro group at C-4 could be replaced with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF₃) group to fine-tune the electronic properties and potentially alter the metabolic stability of the molecule.
Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. This involves using computational docking to predict how different derivatives of this compound will bind to the target's active site. This approach can guide the design of new compounds with improved complementarity to the binding site.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the SAR of a series of active this compound derivatives, a pharmacophore model can be developed. This model can then be used to screen virtual libraries of compounds to identify new potential leads or to guide the design of novel derivatives that fit the pharmacophore.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By identifying the key physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that correlate with activity, QSAR models can be used to predict the activity of untested compounds and to guide the design of new derivatives with optimized properties. nih.gov
The iterative application of these rational design strategies, coupled with chemical synthesis and biological testing, is a powerful approach for the development of novel this compound-based therapeutic agents with enhanced efficacy and selectivity.
Future Research Directions and Translational Perspectives
Development of Novel Acridinone (B8587238) Scaffolds with Enhanced Target Selectivity
The development of novel acridinone scaffolds is centered on enhancing their selectivity towards specific biological targets to maximize therapeutic efficacy while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this endeavor, revealing that the nature and position of substituents on the acridinone core are critical determinants of biological activity and selectivity. nih.gov
Researchers are actively modifying the acridinone framework to improve interactions with validated and novel targets. For instance, the introduction of various substituents at the R³ position has been shown to significantly influence the antiproliferative bioactivity of acridone (B373769) derivatives that inhibit topoisomerase II. nih.govresearchgate.net The spatial arrangement and topology of these substituents are key to optimizing these interactions. nih.gov Similarly, modifications at the N-10 position of the acridone ring have been explored to create agents with improved properties, such as those designed to inhibit keratinocyte hyperproliferation for potential antipsoriatic applications. nih.gov
A primary goal is to design molecules that can differentiate between cancer cells and healthy cells or between different enzyme isoforms. This can be achieved by exploiting subtle differences in the target's binding site. For example, derivatives are being designed to selectively stabilize G-quadruplex (G4) DNA structures, which are overrepresented in the promoter regions of oncogenes and telomeres. nih.gov This approach offers a way to selectively target cancer cells, which are highly dependent on telomerase activity. nih.gov
| Derivative/Modification | Target | Key Finding | Reference |
|---|---|---|---|
| AcridPyMe (Cationic acridone) | G-quadruplex DNA (MYC oncogene) | Demonstrated significant G4 stabilization and selectivity over duplex DNA, correlating with its anticancer activity. nih.gov | nih.gov |
| E17, E24, E25, E27 | DNA topoisomerase II | The orientation and spatial topology of R³ substituents were found to be major contributors to bioactivity. nih.gov | nih.gov |
| 10-substituted hydroxy-10H-acridin-9-ones | Keratinocyte proliferation | An N-methyl group with a 1,3-dihydroxy arrangement (compound 8a) showed potent inhibition of keratinocyte hyperproliferation, comparable to the drug anthralin. nih.gov | nih.gov |
Exploration of Unconventional Biological Targets for 4-Nitroacridin-9(10H)-one Derivatives
While the planar structure of acridinones makes them classic DNA intercalators and topoisomerase inhibitors, future research is increasingly focused on less conventional biological targets. rsc.org This shift aims to uncover new mechanisms of action and expand the therapeutic applications of these compounds.
G-quadruplexes: As mentioned, G-quadruplex DNA structures are a high-priority unconventional target. nih.gov These four-stranded structures are involved in regulating oncogenes, and ligands that stabilize them can disrupt cancer cell processes. nih.gov Newly synthesized acridone derivatives have shown a significant ability to stabilize G-quadruplexes with selectivity over standard duplex DNA, suggesting their potential as novel anticancer therapies. nih.gov
Cholinesterases: Acridine (B1665455) derivatives are also being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govfrontiersin.orgnih.gov Tacrine, an acridine derivative, was the first FDA-approved drug for Alzheimer's, establishing a precedent for this class of compounds. frontiersin.org Current research focuses on developing derivatives with high binding affinity to cholinesterases while maintaining a favorable safety profile. For example, the derivative AAM7 showed a high binding affinity for AChE and minimal cytotoxicity, making it a promising lead for further development. nih.gov Some derivatives also exhibit dual functionality by inhibiting β-amyloid self-aggregation, another key pathological process in Alzheimer's disease. frontiersin.org
Advancements in Synthetic Methodologies and Spectroscopic Characterization Techniques
Progress in the synthesis and analysis of acridinone derivatives is crucial for accelerating drug discovery. Modern synthetic chemistry is focused on developing more efficient, flexible, and scalable routes to the acridone core and its analogues.
Synthetic Methodologies: Recent innovations include straightforward one-pot sequential reactions and transition-metal-free cycloadditions. nih.govacs.org For example, a one-pot method involving a Heck cross-coupling reaction followed by in situ electrocyclization and oxidation has been used to synthesize novel acridone derivatives. nih.gov Another approach utilizes a base-controlled, transition-metal-free formal (4 + 2) cycloaddition of o-aminobenzamides and 2-(trimethylsilyl)aryl triflates. acs.org Such methods improve yields, reduce the number of steps, and allow for greater molecular diversity. acs.org
Spectroscopic Characterization: A suite of advanced spectroscopic techniques is employed to unambiguously determine the structure and properties of newly synthesized compounds.
NMR Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and techniques like Electrospray Ionization (ESI-MS) confirm molecular weights and elemental compositions. nih.gov
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups within the molecule. ptfarm.pl
Other Techniques: For studying interactions with biological targets, methods like circular dichroism, fluorescence spectroscopy, and viscosity measurements are employed. researchgate.nettbzmed.ac.ir
Integration of Multiscale Computational Approaches for Predictive Modeling
Computational modeling has become an indispensable tool in modern drug design, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and reducing reliance on costly and time-consuming experimental screening.
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding modes and affinities of acridinone derivatives with their biological targets, such as cholinesterases or DNA. nih.govnih.gov These studies can reveal key interactions, like π-π stacking and hydrogen bonding, that are crucial for activity. nih.gov Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, assessing its stability over time. nih.govresearchgate.netnih.gov MD simulations have been used to support the preferential binding of certain acridone derivatives to specific G-quadruplex structures. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of compounds and their biological activity. nih.gov By analyzing a series of acridinone derivatives, QSAR models can identify which molecular descriptors (e.g., electronic, hydrophobic, topological) are most important for a desired activity, such as antitumor effects or DNA binding. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized.
Design Strategies for Overcoming Biological Resistance Mechanisms in Experimental Models
The emergence of drug resistance is a major obstacle in cancer therapy. nih.gov Acridinone-based agents are not immune to this challenge, and future research is focused on developing strategies to circumvent resistance mechanisms.
One of the primary mechanisms of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. researchgate.net Strategies to overcome this include:
Developing Efflux Pump Inhibitors: Co-administering acridinone derivatives with compounds that block the function of efflux pumps. nih.gov
Designing Novel Derivatives: Synthesizing acridinone analogues that are not recognized as substrates by these pumps.
Targeting Alternative Pathways: Developing compounds that act on novel biological targets not associated with existing resistance mechanisms. nih.gov
Targeted Degradation: Utilizing technologies like PROteolysis Targeting Chimeras (PROTACs) to induce the degradation of proteins that confer resistance. nih.govmdpi.com
Another approach is to exploit "collateral sensitivity," where the genetic changes that make a cell resistant to one drug simultaneously make it more vulnerable to another. nih.gov This involves designing combination therapies where an acridinone derivative could be paired with another agent to which resistant cells have become sensitized.
Potential Applications in Emerging Interdisciplinary Research Fields
The unique chemical and photophysical properties of the acridinone scaffold open up applications beyond medicine.
Agricultural Science for Herbicide Development: Some acridone derivatives have been investigated for their herbicidal activity. rsc.org Research has shown that certain compounds can act as inhibitors of photosystem II (PSII), a key component of the photosynthetic electron transport chain. researchgate.net For example, 2-chloroacridin-9(10H)-one and 9(10H)-acridone-4-carboxylic acid demonstrated post-emergence herbicidal activity against specific weed species. researchgate.net This suggests that the acridinone scaffold could be a promising starting point for the development of new classes of herbicides with novel modes of action.
Materials Science for Fluorescent Probes: The planar, conjugated structure of acridinones often imparts them with interesting fluorescence properties. rsc.orgphotochemcad.com These properties can be tuned by chemical modification, making them suitable for use as fluorescent probes and dyes. mdpi.comresearchgate.netresearchgate.net Acridone-based probes have been developed for sensing nitric oxide (NO), a critical signaling molecule, in living cells. nih.govresearchgate.net Others have been designed to be sensitive to the microenvironment, such as polarity and viscosity, allowing them to monitor dynamic changes within cellular compartments like lipid droplets and lysosomes. rsc.org The ability to create derivatives with a broad emission range makes them valuable tools for bioimaging and as functional fluorescent materials. acs.org These probes can be used to detect specific ions, biomolecules, and changes in cellular states. taylorfrancis.com
Q & A
Q. What are the key synthetic pathways for 4-nitroacridin-9(10H)-one, and how can reaction conditions be optimized?
The synthesis typically involves nitration of the acridine backbone under controlled conditions. For example, nitration at position 4 requires precise temperature (e.g., 0–5°C) and stoichiometric ratios of nitric acid to avoid over-nitration. Chlorinated derivatives (e.g., 4-chloro analogues) are synthesized via chlorination using POCl₃, but nitro-substituted variants may require alternative electrophilic agents . Characterization via NMR and MS is critical to confirm regioselectivity and purity .
Q. How does this compound interact with DNA, and what experimental methods validate this mechanism?
The planar acridine structure facilitates DNA intercalation, disrupting replication and transcription. To confirm this:
- Use UV-Vis spectroscopy to observe hypochromism and bathochromic shifts in DNA-complexed samples.
- Employ fluorescence quenching assays to measure binding constants (e.g., Kₐ ~10⁴–10⁶ M⁻¹).
- Conduct molecular dynamics simulations to model intercalation energetics .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., nitro groups at position 4 cause distinct aromatic proton splitting).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₈N₂O₃).
- IR spectroscopy : Identify nitro (N–O) stretches at ~1520 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for nitroacridinone derivatives?
Discrepancies in cytotoxicity (e.g., varying IC₅₀ values across studies) may arise from:
- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to assess selectivity.
- Solubility differences : Use DMSO concentrations ≤0.1% to avoid solvent interference.
- Nitro group positioning : Compare 2-nitro vs. 4-nitro isomers, as substituent orientation impacts DNA binding .
Q. What computational strategies predict the structure-activity relationship (SAR) of this compound derivatives?
- Molecular docking : Simulate binding to DNA topoisomerase II or PSII (Photosystem II) using AutoDock Vina. Focus on nitro group interactions with catalytic residues.
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ constants for nitro groups) with bioactivity data to design optimized analogues .
Q. How can reaction yields be improved for large-scale synthesis of this compound?
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance nitration efficiency.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
Q. What safety protocols are critical when handling nitroacridinone derivatives?
- GHS compliance : Use PPE (gloves, goggles) due to potential mutagenicity (H341/H351 hazard statements).
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting cytotoxicity data in nitroacridinone studies?
- Perform meta-analysis using tools like RevMan to pool data from multiple studies.
- Apply ANOVA to identify variables (e.g., cell type, exposure time) contributing to variance.
- Validate findings with dose-response curves and Hill slope calculations .
Q. What strategies validate the intercalation mechanism in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
